N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-methylsulfonylazepane-1-carboxamide
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Overview
Description
N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-methylsulfonylazepane-1-carboxamide is a complex organic compound that features a thiadiazole ring, an azepane ring, and a carboxamide group
Preparation Methods
The synthesis of N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-methylsulfonylazepane-1-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions The azepane ring is then introduced through a series of reactions, including nucleophilic substitution and cyclization
Chemical Reactions Analysis
N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-methylsulfonylazepane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and alkoxides.
Scientific Research Applications
N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-methylsulfonylazepane-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-methylsulfonylazepane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the compound’s structure and the context of its application.
Comparison with Similar Compounds
N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-methylsulfonylazepane-1-carboxamide can be compared with other similar compounds, such as:
N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)hexanamide: This compound shares the thiadiazole ring but has a different substituent, leading to variations in its chemical properties and applications.
N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-5-azaspiro[3.5]nonan-8-amine: This compound features a spirocyclic structure, which imparts unique steric and electronic properties.
N-{2-[(3-tert-butyl-1,2,4-thiadiazol-5-yl)amino]ethyl}cyclopropanecarboxamide:
Properties
IUPAC Name |
N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-methylsulfonylazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S2/c1-14(2,3)11-15-12(22-17-11)16-13(19)18-8-5-6-10(7-9-18)23(4,20)21/h10H,5-9H2,1-4H3,(H,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTDIAHRTZYGHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NSC(=N1)NC(=O)N2CCCC(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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